molecular formula C17H17N3O3 B2655062 1-[2-(4-methoxyphenyl)ethyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one CAS No. 1396768-46-9

1-[2-(4-methoxyphenyl)ethyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

Cat. No.: B2655062
CAS No.: 1396768-46-9
M. Wt: 311.341
InChI Key: BDYTXMMZGKRFNL-UHFFFAOYSA-N
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Description

1-[2-(4-methoxyphenyl)ethyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a complex organic compound that features a pyridinone core substituted with a methoxyphenyl ethyl group and an oxadiazolyl methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-methoxyphenyl)ethyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one typically involves multi-step organic reactions. One common route starts with the preparation of the pyridinone core, followed by the introduction of the methoxyphenyl ethyl group and the oxadiazolyl methyl group through a series of substitution and coupling reactions. Key reagents often include methoxyphenyl ethyl halides and oxadiazole derivatives, with catalysts such as palladium or copper to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The choice of solvents, temperature control, and reaction time are critical factors in scaling up the synthesis for commercial production.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-methoxyphenyl)ethyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 1-[2-(4-hydroxyphenyl)ethyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one, while reduction of the oxadiazole ring can produce various amine derivatives.

Scientific Research Applications

1-[2-(4-methoxyphenyl)ethyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[2-(4-methoxyphenyl)ethyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(4-hydroxyphenyl)ethyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
  • 1-[2-(4-chlorophenyl)ethyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
  • 1-[2-(4-nitrophenyl)ethyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

Uniqueness

1-[2-(4-methoxyphenyl)ethyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the pyridinone core with the oxadiazole ring also imparts distinct properties that differentiate it from other similar compounds.

Properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-12-18-17(23-19-12)14-5-8-16(21)20(11-14)10-9-13-3-6-15(22-2)7-4-13/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYTXMMZGKRFNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN(C(=O)C=C2)CCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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